

Spectroscopic Profile of 7-Isocarapanaubine: A Technical Guide

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Compound of Interest

Compound Name: 7-Isocarapanaubine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the oxindole alkaloid, **7-Isocarapanaubine**. Due to the limited availability of directly published complete spectroscopic datasets for **7-Isocarapanaubine**, this document also includes data for its stereoisomer, Carapanaubine, to serve as a valuable reference point for researchers in the field. The structural similarity between these isomers makes the spectroscopic data of Carapanaubine highly relevant for the characterization and identification of **7-Isocarapanaubine**.

Introduction to 7-Isocarapanaubine

7-Isocarapanaubine is a member of the oxindole alkaloid family, a class of natural products known for their diverse biological activities. Its chemical structure, defined by the IUPAC name methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate, features a complex polycyclic system. The molecular formula of **7-Isocarapanaubine** is $C_{23}H_{28}N_2O_6$, with a corresponding molecular weight of 428.5 g/mol .

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and fragmentation patterns of organic molecules.

Table 1: Mass Spectrometry Data for Carapanaubine

Parameter	Value	Source
Molecular Formula	C ₂₃ H ₂₈ N ₂ O ₆	PubChem CID: 442037
Molecular Weight	428.5 g/mol	PubChem CID: 442037
Precursor Type	[M+H] ⁺	PubChem CID: 442037
Precursor m/z	429.202	PubChem CID: 442037
Major Fragment Ions (m/z)	Relative Abundance	
220.096176	100	PubChem CID: 442037
189.077179	72.25	PubChem CID: 442037
397.179077	55.02	PubChem CID: 442037
174.053909	45.61	PubChem CID: 442037
205.071136	41.22	PubChem CID: 442037

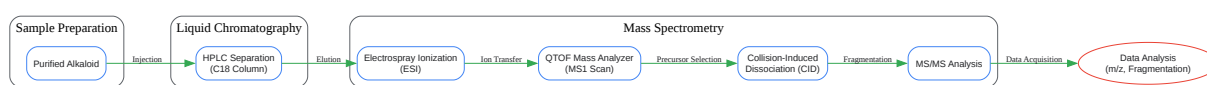
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The provided mass spectrometry data for Carapanaubine was likely obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, a standard technique for the analysis of natural product extracts. A typical protocol would involve:

- **Sample Preparation:** A dilute solution of the purified alkaloid is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Chromatographic Separation:** The sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with an acid modifier like formic acid, is used to separate the compound from any impurities.
- **Ionization:** The eluent from the HPLC is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecules

($[M+H]^+$) in the positive ion mode.

- **Mass Analysis:** The ions are then analyzed by a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (QTOF) instrument, to determine their mass-to-charge ratio with high accuracy.
- **Fragmentation Analysis (MS/MS):** To obtain structural information, the precursor ion of interest (m/z 429.202 for Carapanaubine) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass analyzed.



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Fig. 1: A generalized workflow for LC-MS/MS analysis of alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

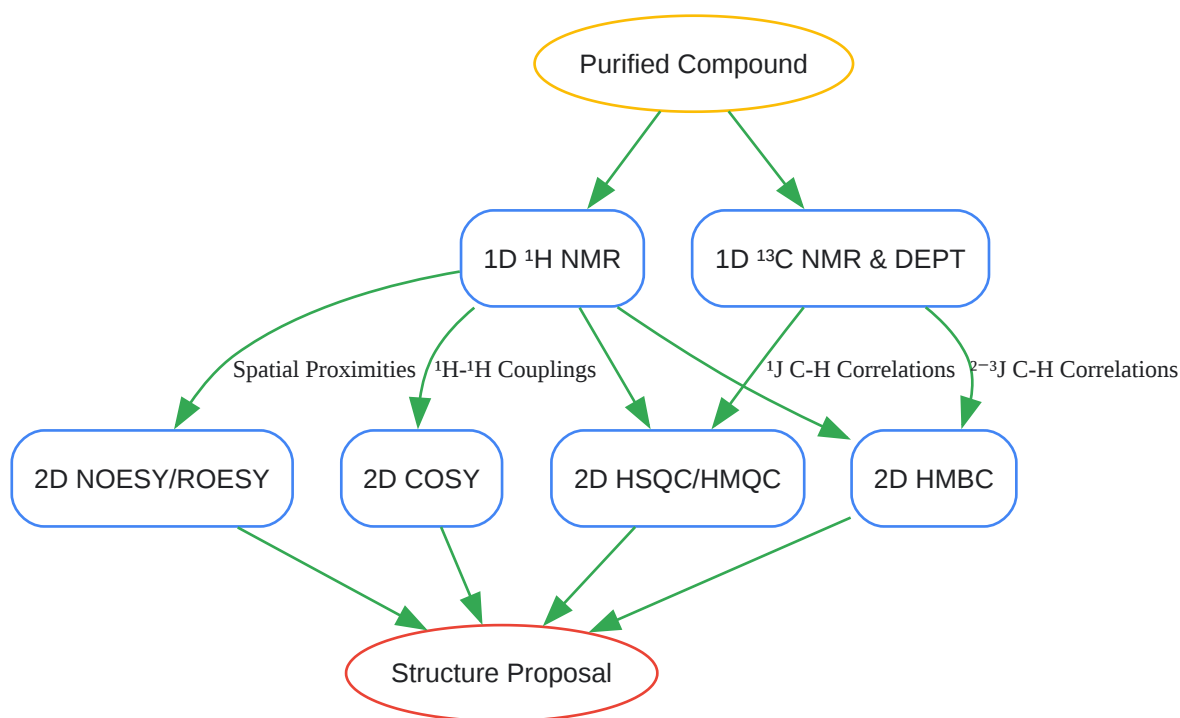
As of the latest search, specific, experimentally determined ^1H and ^{13}C NMR data for **7-Isocarapanaubine** are not available in publicly accessible databases or literature. The structural elucidation of such complex molecules heavily relies on a combination of 1D and 2D NMR experiments.

Experimental Protocol: NMR Spectroscopy

A standard set of NMR experiments for the structural elucidation of a novel alkaloid like **7-Isocarapanaubine** would include:

- **Sample Preparation:** 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , MeOD, or DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

- ^1H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.
- ^{13}C NMR: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.



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Fig. 2: Logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy Data

Detailed experimental IR spectroscopic data for **7-Isocarapanaubine** is not currently available in the surveyed literature and databases. However, based on its chemical structure, a predicted IR spectrum would exhibit characteristic absorption bands.

Table 2: Predicted Infrared Absorption Bands for **7-Isocarapanaubine**

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
N-H (oxindole)	~3400	Stretching vibration, likely a sharp to medium peak.
C-H (sp ³ and sp ²)	2850-3100	Stretching vibrations.
C=O (oxindole lactam)	~1710	Strong stretching vibration.
C=O (ester)	~1735	Strong stretching vibration.
C=C (aromatic and enol ether)	1600-1650	Stretching vibrations.
C-O (ether and ester)	1000-1300	Stretching vibrations.

Experimental Protocol: Infrared (IR) Spectroscopy

The acquisition of an IR spectrum for a solid sample like **7-Isocarapanaubine** is typically performed using one of the following methods:

- **KBr Pellet Method:** A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the surface of an ATR crystal (e.g., diamond or zinc selenide).

The sample is then irradiated with infrared light, and the detector measures the amount of light that is transmitted or reflected as a function of wavenumber. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Conclusion

This technical guide summarizes the currently available spectroscopic information for **7-Isocarapanaubine** and its stereoisomer, Carapanaubine. While mass spectrometry data for Carapanaubine provides a solid foundation for molecular formula determination and fragmentation analysis, the lack of publicly available NMR and IR data for **7-Isocarapanaubine** highlights a gap in the chemical literature. The experimental protocols and logical workflows presented herein provide a roadmap for researchers aiming to fully characterize this and other

related natural products. The acquisition and publication of a complete set of spectroscopic data for **7-Isocarapanaubine** would be a valuable contribution to the field of natural product chemistry.

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